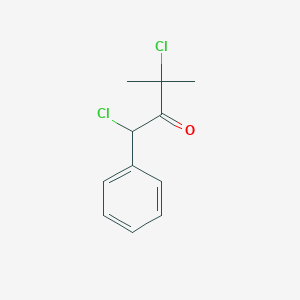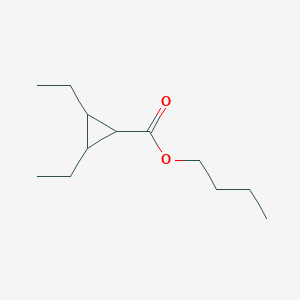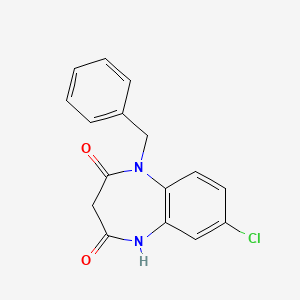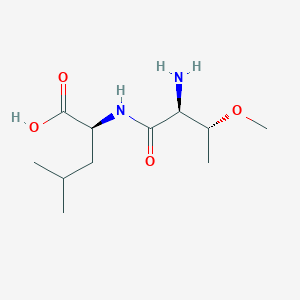
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- is an organic compound with the molecular formula C11H12Cl2O It is a derivative of butanone, featuring additional chlorine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- typically involves the chlorination of 3-methyl-1-phenyl-2-butanone. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl-.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, often involves this compound.
Industry: It serves as a precursor in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of chlorine and phenyl groups, which can participate in various chemical reactions. These interactions can affect enzyme activity, cellular processes, and metabolic pathways, making the compound valuable for research in biochemistry and pharmacology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 3,3-dimethyl-:
2-Butanone, 1,1-dichloro-3,3-dimethyl-: This compound features dichloro and dimethyl groups but does not have the phenyl group.
2-Butanone, 3-methyl-:
Uniqueness
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- is unique due to the combination of chlorine and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61434-24-0 |
|---|---|
Molekularformel |
C11H12Cl2O |
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
1,3-dichloro-3-methyl-1-phenylbutan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,13)10(14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
ZHLUKVNRRNASDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C(C1=CC=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)








![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
